2,4-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O4S.ClH/c1-29-16-3-5-17(6-4-16)30(27,28)25-12-10-24(11-13-25)9-8-23-20(26)18-7-2-15(21)14-19(18)22;/h2-7,14H,8-13H2,1H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTPHPLRAYIWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=C(C=C(C=C3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClF2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a complex organic compound that has gained attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential applications in medicine.
Chemical Structure
The compound features a benzamide core with difluoro substitutions and a piperazine ring linked to a methoxyphenyl group. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. Its unique structure allows for high-affinity binding, which can modulate enzymatic activity or alter receptor signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory processes and cancer progression.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibits:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values against different cancer cell lines are summarized in the table below:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | 12.5 | |
| HT29 (colon carcinoma) | 10.0 | |
| Jurkat (T-cell leukemia) | 15.0 |
These results indicate that the compound may be a promising candidate for further development as an anticancer agent.
Antiinflammatory Activity
The compound's anti-inflammatory effects have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Study 1: Cytotoxicity Assessment
In a study conducted by researchers at the University of St Andrews, the cytotoxic effects of the compound were evaluated using various human cancer cell lines. The study found that the compound significantly inhibited cell proliferation and induced apoptosis in A431 cells through the activation of caspase pathways.
Study 2: In Vivo Efficacy
Another study assessed the in vivo efficacy of this compound in mouse models of cancer. Results indicated a reduction in tumor size and improved survival rates compared to control groups, highlighting its potential as an effective therapeutic agent.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its therapeutic potential. Its unique structure allows it to interact with biological targets effectively:
- Antipsychotic Activity : Research indicates that compounds similar to this exhibit significant binding affinity for dopamine D4 receptors, suggesting potential antipsychotic effects. For instance, related benzamides have shown IC50 values as low as 0.057 nM for the D4 receptor.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory properties due to its ability to modulate immune responses through specific receptor interactions.
Biological Studies
The compound is utilized in various biological studies:
- Ligand Binding Studies : It serves as a ligand in receptor binding studies, particularly in understanding the mechanisms of neurotransmitter systems.
- Biochemical Assays : The compound acts as a probe in biochemical assays to evaluate enzyme activities and cellular responses.
Chemical Reactions
In organic synthesis, the compound acts as a building block for creating more complex molecules:
- Synthetic Routes : The synthesis typically involves multiple steps, including electrophilic aromatic substitution for introducing difluoro groups and nucleophilic substitutions to attach the piperazine ring.
- Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it useful in synthetic organic chemistry.
Case Study 1: Antipsychotic Potential
A study investigated the binding affinity of various benzamide derivatives at dopamine receptors. The findings indicated that derivatives with similar structures to 2,4-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride exhibited promising antipsychotic properties by effectively modulating dopamine receptor activity.
Case Study 2: Anti-inflammatory Effects
Research focusing on the anti-inflammatory potential of sulfonamide derivatives demonstrated that compounds with similar structural motifs could inhibit pro-inflammatory cytokines in vitro. This suggests that the compound could be further explored for therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Benzamide Core
Halogenation Patterns
- Target Compound : 2,4-Difluoro substitution on benzamide.
- 4-Ethoxy Analog (CAS 1189932-70-4): Replaces fluorines with ethoxy at position 4 (C22H30ClN3O5S; MW 484.0) .
- 2-Chloro-6-Fluoro Analog (CAS 1219192-77-4): Substitutes 2-Cl and 6-F (C19H22Cl2FN3O3S; MW 462.4) .
- 4-Fluoro Analog (CAS 27226-92-2): Single 4-F substituent (C19H21F2N3O; MW 345.4) .
Impact :
- Fluorination increases lipophilicity and metabolic stability compared to ethoxy groups. Difluoro substitution may enhance binding affinity for hydrophobic pockets in target receptors .
Piperazine Sulfonyl Modifications
Impact :
Physicochemical Properties
*†Estimated based on structural similarity.
Key Observations :
- The target compound balances lipophilicity (from difluoro) and polarity (from methoxy-sulfonyl).
- Sulfonylation (e.g., in target vs. CAS 27226-92-2) increases molecular weight and introduces hydrogen-bonding capacity .
Preparation Methods
Hydrolysis of 2,4-Difluorobenzonitrile
A common approach involves the hydrolysis of 2,4-difluorobenzonitrile under alkaline conditions. In a representative procedure, 2,4-difluorobenzonitrile is treated with hydrogen peroxide (30 wt%) and sodium hydroxide at 50°C for 5 hours. The reaction proceeds via nucleophilic attack by hydroxide ions, converting the nitrile group to an amide. After neutralization with hydrochloric acid, the product is isolated by filtration and crystallization, yielding 2,4-difluorobenzamide with a purity >99%.
Reaction Conditions
Alternative Pathway via Hydrogenation
An alternative method involves the hydrogenation of 2,4-difluorobenzonitrile using Raney nickel under ammonia and hydrogen pressure. This approach, adapted from benzamidine synthesis, typically achieves yields >90% but requires specialized equipment such as an autoclave.
Synthesis of 4-((4-Methoxyphenyl)sulfonyl)piperazine
The sulfonylated piperazine fragment is synthesized via sulfonylation of piperazine with 4-methoxybenzenesulfonyl chloride.
Sulfonylation Procedure
Piperazine reacts with 4-methoxybenzenesulfonyl chloride in tetrahydrofuran (THF) at 10–15°C in the presence of zinc dust. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via crystallization from methanol. This method selectively functionalizes one nitrogen of piperazine, minimizing bis-sulfonylation.
Key Parameters
- Molar Ratio : Piperazine : Sulfonyl chloride = 1 : 1.1
- Solvent : THF
- Catalyst : Zinc dust
- Yield : ~85%
Preparation of 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethylamine
Introducing the ethylamine linker requires alkylation of the sulfonylated piperazine.
Alkylation with 2-Bromoethylamine
The piperazine derivative is treated with 2-bromoethylamine hydrobromide in dichloromethane at 0°C. Triethylamine is added to scavenge HBr, and the reaction proceeds for 4–6 hours. The product is isolated via column chromatography (silica gel, CHCl₃/MeOH).
Optimization Notes
Amide Coupling to Form the Final Product
The benzamide and ethylamine intermediates are coupled using standard amide bond-forming techniques.
Activation as Acid Chloride
2,4-Difluorobenzamide is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene. The resulting 2,4-difluorobenzoyl chloride is reacted with 2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethylamine in the presence of triethylamine.
Reaction Metrics
Alternative Coupling Agents
Carbodiimide-based reagents such as EDC/HOBt may also be employed, particularly for acid-sensitive substrates. These methods typically achieve comparable yields (~80%) but require rigorous moisture control.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt. The product is dissolved in ethanol, treated with concentrated HCl (1.1 equiv), and stirred at 0°C for 2 hours. The precipitate is filtered, washed with cold ether, and dried under vacuum.
Critical Parameters
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Piperazine Bis-Alkylation : Controlled stoichiometry (1:1 amine:bromoethylamine) and low temperatures mitigate this issue.
- Acid Chloride Stability : In situ generation and immediate use prevent decomposition.
- Crystallization Difficulties : Methanol/water mixtures (7:3 v/v) enhance crystallization efficiency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
